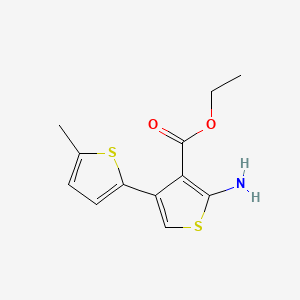

Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties

Properties

IUPAC Name |

ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-3-15-12(14)10-8(6-16-11(10)13)9-5-4-7(2)17-9/h4-6H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXFDSDTIGSDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(S2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331543 | |

| Record name | ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

379247-26-4 | |

| Record name | ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-amino-3-carboxylate with 5-methylthiophene-2-carboxaldehyde in the presence of a base . The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amino group at position 2 undergoes alkylation or acylation under mild conditions:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in ethanol under basic conditions (KOH/Na₂CO₃) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces N-acetylated analogs.

Table 1: Alkylation/Acylation Reaction Conditions

| Reagent | Solvent | Catalyst | Temp. (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| Methyl iodide | EtOH | KOH | 25 | 78 | N-Methyl derivative |

| Acetyl chloride | CH₂Cl₂ | Pyridine | 0–25 | 85 | N-Acetyl derivative |

Data adapted from protocols for analogous thiophene derivatives .

Cyclization to Thieno[2,3-d]pyrimidines

The amino and ester groups facilitate cyclization with aldehydes and amines via Mannich-type reactions:

-

Reaction with formaldehyde (HCHO) and primary amines (e.g., methylamine) in ethanol under reflux forms 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles .

-

Mechanism : Intramolecular nucleophilic addition followed by elimination, as supported by DFT studies .

Table 2: Cyclization Reactions

| Aldehyde | Amine | Solvent | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| HCHO | Methylamine | EtOH | 2 | 72 | Thieno[2,3-d]pyrimidine derivative |

| HCHO | Benzylamine | DMF/EtOH | 3 | 68 | N-Benzyl-substituted analog |

Source: Synthesis protocols for thienopyrimidines .

Condensation with Carbonyl Compounds

The amino group reacts with α,β-unsaturated ketones or aldehydes to form Schiff bases or fused heterocycles:

-

Condensation with (3Z)-4-hydroxypent-3-en-2-one in ethanol yields ethyl 2-{[(2E,3Z)-4-hydroxypent-3-en-2-ylidene]amino} derivatives , which form metal complexes (e.g., Co, Ni) .

Table 3: Condensation Reactions

| Carbonyl Compound | Conditions | Product | Application |

|---|---|---|---|

| 4-Hydroxypentenone | EtOH, 24 h, 25°C | Schiff base-metal complexes | Antimicrobial agents |

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura couplings for aryl functionalization:

-

Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups at position 5 .

Key Example:

-

Product : Ethyl 2-amino-4-(5-methyl-2-thienyl)-5-phenylthiophene-3-carboxylate

Oxidation and Reduction

-

Oxidation : The thiophene sulfur can be oxidized to sulfoxide using mCPBA (meta-chloroperbenzoic acid).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene derivative.

Heterocyclic Ring Formation

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H13N1O2S2

Molecular Weight : Approximately 281.38 g/mol

IUPAC Name : Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate

The compound features a thiophene ring, which is known for its electron-rich properties, making it suitable for various chemical transformations and biological interactions.

Antitumor Activity

This compound has been studied for its potential as an antitumor agent. Its structure allows it to interact with microtubules, disrupting their polymerization and thus inhibiting cancer cell proliferation. Studies have shown that derivatives of thiophene compounds can exhibit significant antiproliferative activity against various cancer cell lines, including leukemia and breast cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. The presence of the thiophene moiety enhances its ability to penetrate bacterial cell membranes, leading to cell death . Various derivatives have been synthesized to optimize this activity, showing promising results against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits. It has been shown to inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease, thereby potentially reducing neurodegenerative effects. This property opens avenues for its use in treating neurodegenerative disorders.

Precursor for Heterocyclic Compounds

This compound serves as a crucial starting material in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-α]pyrimidines and triazolo[1,5-α]pyrimidines. Its reactivity with different amines allows for selective displacement reactions that lead to diverse cyclization products .

Ligand in Coordination Chemistry

Due to its ability to form coordination complexes with metal ions, this compound can be utilized as a ligand in coordination chemistry. This property is valuable in catalysis and materials science, where metal complexes play critical roles.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate

- Methyl 2-aminothiophene-3-carboxylate

- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate is unique due to the presence of the 5-methylthiophene moiety, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate (CAS Number: 379247-26-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₂H₁₃N₁O₂S₂

- Molecular Weight : 267.36 g/mol

- IUPAC Name : Ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate

- Purity : 97% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with ethyl acetoacetate followed by amination processes. This method allows for the introduction of various substituents that can influence biological activity.

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. In a study involving various compounds, this compound was evaluated for its effects on A549 human lung adenocarcinoma cells. The compound demonstrated notable cytotoxicity, reducing cell viability significantly compared to controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although detailed mechanisms specific to this compound require further elucidation .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods. The compound exhibited effective antibacterial properties against multidrug-resistant strains, including Staphylococcus aureus. Additionally, it showed antifungal activity against Candida albicans, highlighting its potential as a therapeutic agent in infectious diseases .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | A549 (lung adenocarcinoma) | <50 | |

| Antibacterial | Staphylococcus aureus | 16 | |

| Antifungal | Candida albicans | 32 |

Detailed Research Findings

-

Anticancer Studies :

- In vitro studies demonstrated that the compound significantly reduced the viability of A549 cells at concentrations as low as 50 µg/mL, indicating strong anticancer potential.

- Comparative studies with standard chemotherapeutics like cisplatin revealed that while cisplatin had higher overall efficacy, this compound exhibited a favorable safety profile with lower toxicity to non-cancerous cells .

-

Antimicrobial Studies :

- The compound's antimicrobial efficacy was assessed through time-kill assays and biofilm formation inhibition tests. Results indicated that it not only inhibited bacterial growth but also prevented biofilm formation effectively compared to traditional antibiotics .

- The structure-activity relationship (SAR) studies suggested that modifications on the thiophene ring could enhance antimicrobial activity, providing insights for future drug design .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate?

The compound is synthesized via the Gewald reaction , a multi-component reaction involving a ketone (e.g., 5-methyl-2-thienyl ketone), a nitrile (e.g., cyanoacetate), and elemental sulfur. The reaction proceeds under basic conditions (e.g., triethylamine) in a polar solvent like DMF or ethanol, typically under reflux (60–80°C). Post-synthesis, the product is purified via recrystallization or column chromatography .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, amino N-H at ~3300 cm⁻¹).

- Mass spectrometry (ESI or EI-MS) for molecular weight validation.

- Thin-layer chromatography (TLC) to monitor reaction progress and purity .

Q. What biological activities have been reported for this compound?

Preliminary studies on analogous thiophene derivatives indicate:

- Antimicrobial activity via disruption of bacterial cell membranes or enzyme inhibition.

- Anticancer potential through apoptosis induction or kinase inhibition.

- Anti-inflammatory effects by modulating COX-2 or NF-κB pathways. Bioactivity is highly dependent on substituent positioning (e.g., hydroxyl or methyl groups) .

Advanced Research Questions

Q. How can the Gewald reaction be optimized for higher yields or scalability?

Optimization strategies include:

- Catalyst selection : Using piperidine instead of triethylamine enhances reaction efficiency .

- Solvent choice : DMF improves solubility of sulfur intermediates compared to ethanol .

- Temperature control : Gradual heating (40°C → 80°C) minimizes side reactions.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Q. What crystallographic methods are used to determine the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is the gold standard. Key steps:

Q. How are structure-activity relationships (SAR) analyzed for this compound?

SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing 5-methylthienyl with phenyl or cyclohexyl groups) and comparing bioactivity. For example:

- Hydroxyl groups at the 3-position enhance antimicrobial activity but reduce solubility.

- Methyl substituents on the thiophene ring improve metabolic stability. Computational modeling (e.g., molecular docking) further predicts target interactions .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

- Substituent variations : Even minor changes (e.g., methoxy vs. methyl groups) alter target binding.

- Assay conditions : Varying pH, solvent, or cell lines (e.g., HeLa vs. MCF-7) impact results.

- Purity issues : Impurities ≥5% can skew bioactivity. Validate purity via HPLC before testing .

Q. What strategies resolve synthetic impurities in multi-step syntheses?

Critical approaches include:

- In-line purification : Use silica gel columns after each step to remove unreacted intermediates.

- TLC monitoring : Adjust solvent ratios (e.g., hexane:ethyl acetate) for better separation.

- Acidic/alkaline washes : Remove residual catalysts (e.g., triethylamine) or byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.